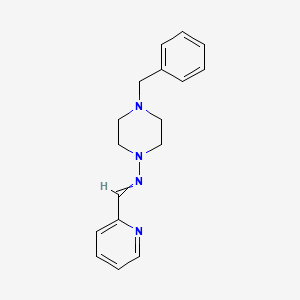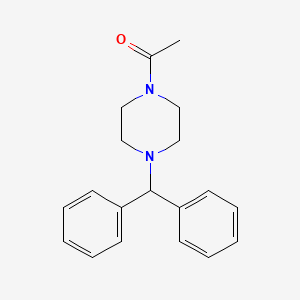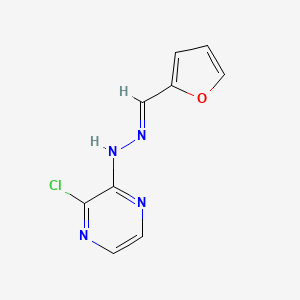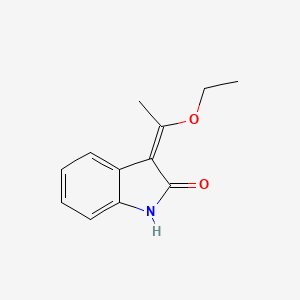![molecular formula C12H14N2O3 B5862632 ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate](/img/structure/B5862632.png)
ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate, also known as EPHA, is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. EPHA is a hydrazine derivative that has been synthesized using various methods, and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
作用機序
The mechanism of action of ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate is not fully understood. However, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. This compound has also been shown to have antitumor activity, although the exact mechanism is not fully understood.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound has antitumor activity, and can induce apoptosis in cancer cells. This compound has also been shown to inhibit the activity of acetylcholinesterase, leading to an increase in acetylcholine levels. This increase in acetylcholine levels can improve cognitive function, and has been studied for its potential use in the treatment of Alzheimer's disease.
実験室実験の利点と制限
Ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate has several advantages and limitations for laboratory experiments. One advantage is that it has been shown to have antitumor activity in vitro, making it a potential candidate for the development of new drugs. Another advantage is that it has been shown to inhibit acetylcholinesterase activity, which can improve cognitive function. However, one limitation is that the mechanism of action of this compound is not fully understood. Another limitation is that the toxicity of this compound has not been fully studied, and further research is needed to determine its safety for use in humans.
将来の方向性
There are several future directions for research on ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate. One area of interest is in the development of new drugs for the treatment of cancer and Alzheimer's disease. Further research is needed to determine the mechanism of action of this compound, and to determine its safety for use in humans. Another area of interest is in the synthesis of new derivatives of this compound, in order to improve its efficacy and safety. Overall, further research is needed to fully understand the potential applications of this compound in scientific research.
合成法
There have been several methods used to synthesize ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate. One method involves the reaction of ethyl acetoacetate with phenylhydrazine in the presence of acetic acid and sodium acetate. Another method involves the reaction of ethyl oxoacetate with phenylhydrazine in the presence of acetic acid. The yield of this compound using these methods has been reported to be between 75-90%.
科学的研究の応用
Ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate has been studied for its potential applications in scientific research. One area of interest is in the development of new drugs. This compound has been shown to have antitumor activity in vitro, and has been studied for its potential use in the treatment of cancer. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, due to its ability to inhibit acetylcholinesterase activity.
特性
IUPAC Name |
ethyl 2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-17-12(16)11(15)14-13-9(2)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWHQYIHODUTTD-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NN=C(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)N/N=C(\C)/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-1,3-benzodioxol-5-yl-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5862555.png)


![N'-[1-(1-naphthyl)ethylidene]isonicotinohydrazide](/img/structure/B5862570.png)


![N'-[2-oxo-1-(2-propyn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5862606.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5862608.png)
![N'-(3-cyclohexen-1-ylmethylene)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5862613.png)


![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5862635.png)
![3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5862643.png)
